molecular formula C18H19N3O B4738845 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B4738845
M. Wt: 293.4 g/mol
InChI Key: RBJFGCYDLLDAEC-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea is a synthetic organic compound featuring a molecular framework that integrates an indole core with a phenylurea moiety. This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the field of immunooncology. The compound shares a close structural relationship with a class of phenyl urea derivatives that have been investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target . IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step of tryptophan metabolism in the kynurenine pathway . The overexpression of IDO1 in cancer cells creates an immunosuppressive microenvironment, and its inhibition is a promising strategy to enhance anti-tumor immune responses . Research analogues have demonstrated potent IDO1 inhibitory activity (IC50 values in the sub-micromolar range) and have shown in vivo efficacy in inhibiting tumor growth in mouse models . Furthermore, the indole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Compounds with similar structural motifs, combining an indole ethylamine group with a urea linker, have also been explored as inhibitors of other biologically relevant aminopeptidases . This suggests potential research applications for this compound in enzyme inhibition assays and as a starting point for further structure-activity relationship (SAR) studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJFGCYDLLDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

A retrosynthetic analysis of the target compound, this compound, logically deconstructs the molecule to identify its primary synthetic precursors. The most apparent disconnection is at the urea (B33335) linkage, specifically at the C-N bonds formed during the urea synthesis. This disconnection points to two key starting materials: an amine and an isocyanate.

The primary retrosynthetic disconnection is across the urea moiety, which is a common and highly effective strategy for urea synthesis. This bond can be disconnected in two ways, but the most synthetically viable approach involves the reaction between an amine and an isocyanate. This leads to the identification of 5-methyl-1H-indole-3-ethanamine and phenyl isocyanate as the principal building blocks. This approach is favored due to the commercial availability and straightforward synthesis of these precursors.

Key Precursors and Building Blocks for Indolylurea Synthesis

The successful synthesis of this compound is contingent on the efficient preparation of its constituent building blocks: 5-methyl-1H-indole-3-ethanamine and phenyl isocyanate.

Synthesis of 5-Methyl-1H-indole-3-ethanamine Derivatives

5-Methyl-1H-indole-3-ethanamine, a derivative of tryptamine (B22526), is a crucial precursor. Its synthesis can be approached through several established methods for constructing substituted indoles and elaborating the C3-ethylamino side chain. One common route begins with a substituted indole (B1671886), such as 5-methyl-1H-indole.

A widely used method is the gramine (B1672134) synthesis, which involves the Mannich reaction of 5-methyl-1H-indole with formaldehyde (B43269) and dimethylamine (B145610) to produce 5-methyl-3-[(dimethylamino)methyl]-1H-indole (gramine). This intermediate can then be converted to 5-methyl-1H-indole-3-acetonitrile by reaction with a cyanide source, followed by reduction of the nitrile group to yield the desired 5-methyl-1H-indole-3-ethanamine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this reduction.

Another approach involves the Fischer indole synthesis, starting from p-methylphenylhydrazine and 4-aminobutanal (B194337) diethyl acetal, which cyclizes under acidic conditions to directly form the tryptamine skeleton. Modifications of this approach allow for the introduction of various substituents on the indole ring.

Synthesis of Phenyl Isocyanate and Related Reagents

Phenyl isocyanate is a readily available and widely used reagent in organic synthesis. For syntheses requiring its on-site preparation, several methods are available. The most common industrial method is the phosgenation of aniline (B41778). prepchem.com This process involves the reaction of aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. commonorganicchemistry.comgoogle.com

Alternative, non-phosgene routes have also been developed for safety and environmental reasons. One such method is the thermal decomposition of N-phenyl carbamates, such as methyl N-phenyl carbamate (B1207046) (MPC). researchgate.net The MPC precursor can be synthesized through cleaner methods like the oxidative carbonylation of aniline. researchgate.net Another approach is the Curtius rearrangement of benzoyl azide, which is derived from benzoic acid. acs.org This reaction proceeds through a nitrene intermediate to yield phenyl isocyanate.

MethodPrecursorReagentsKey Features
PhosgenationAnilinePhosgene (COCl₂) or TriphosgeneHigh yield, industrial standard, uses highly toxic reagents. commonorganicchemistry.comgoogle.com
Carbamate DecompositionMethyl N-phenyl carbamateHeat, Catalyst (e.g., organotin compounds)Non-phosgene route, requires precursor synthesis. researchgate.net
Curtius RearrangementBenzoyl azideHeat or PhotolysisLaboratory-scale synthesis, proceeds via nitrene intermediate. acs.org
Halide-Cyanate ReactionChlorobenzeneMetal Cyanate (e.g., KOCN), CatalystNickel-catalyzed process, avoids phosgene. google.com

Established Synthetic Pathways for Indolylurea Formation

The final step in the synthesis of this compound involves the formation of the urea linkage by coupling the two key precursors.

Isocyanate-Amine Coupling Reactions

The reaction between an isocyanate and a primary or secondary amine is the most direct and widely used method for the synthesis of ureas. commonorganicchemistry.comresearchgate.net The reaction of 5-methyl-1H-indole-3-ethanamine with phenyl isocyanate proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group.

This reaction is typically high-yielding and can be carried out under mild conditions. commonorganicchemistry.com It is often performed at room temperature in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction generally does not require a catalyst or base. commonorganicchemistry.com The resulting urea product often precipitates from the reaction mixture and can be isolated by simple filtration. The high efficiency and operational simplicity of this method make it the preferred pathway for synthesizing a wide array of substituted ureas. rsc.orgresearchgate.net

SolventTemperatureCatalystTypical Yield
Dichloromethane (DCM)Room TemperatureNone requiredHigh (>90%)
Tetrahydrofuran (THF)Room TemperatureNone requiredHigh (>90%)
N,N-Dimethylformamide (DMF)Room TemperatureNone requiredHigh (>90%)

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer an efficient alternative for generating molecular complexity. arkat-usa.orgnih.gov While the direct synthesis of the target compound via a simple MCR is less common than the stepwise approach, MCRs can be employed to generate complex indolylurea derivatives.

For instance, variations of the Ugi or Passerini reactions could potentially be adapted. rug.nlnih.gov An Ugi-type reaction could involve an indole derivative, an aldehyde, an amine, and an isocyanide to build a complex scaffold that might subsequently be converted to the desired urea. These reactions are powerful tools for creating libraries of structurally diverse compounds in a time- and resource-efficient manner. arkat-usa.orgnih.gov However, for the specific synthesis of this compound, the direct isocyanate-amine coupling remains the more straightforward and established method.

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of complex molecules like this compound necessitates advanced strategies that improve efficiency, selectivity, and sustainability. Methodological innovations are geared towards creating more direct and environmentally benign routes to the target compound and its analogs.

Catalytic Approaches in Indolylurea Synthesis

The construction of the indolylurea scaffold can be significantly optimized through various catalytic methods. These approaches often target the two key fragments of the molecule: the substituted indole core and the urea linkage.

Formation of the Urea Linkage: Traditional methods for urea synthesis often rely on hazardous reagents like phosgene and isocyanates acs.org. Modern catalytic chemistry seeks to replace these with safer, more sustainable alternatives. Ruthenium pincer complexes, for example, have been successfully used to catalyze urea synthesis from amines using methanol (B129727) as a C1 source, avoiding the need for toxic inputs and operating without additives like bases or oxidants acs.org. Other catalytic routes explore the use of carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source, although these may require high pressures or temperatures acs.org. Electrocatalytic methods are also emerging as a promising frontier for urea synthesis under mild conditions by coupling CO2 and various nitrogen sources, though this technology is still developing sciopen.com.

Below is a table summarizing catalytic strategies applicable to the synthesis of indolylurea precursors.

Catalytic StrategyTarget TransformationCatalyst ExampleKey Advantages
Base Catalysis Synthesis of 3-substituted indolesSodium Hydroxide (NaOH)Simple, accessible catalyst; effective for condensation reactions nih.gov.
Palladium Catalysis Cyclization to form indole ringPalladium(II) Acetate (Pd(OAc)2)High efficiency for constructing the core indole structure from precursors mdpi.com.
Ruthenium Catalysis Urea formation from aminesRuthenium Pincer ComplexAvoids hazardous reagents like phosgene; uses methanol as a C1 source acs.org.
Organocatalysis Functionalization of the indole ringChiral (Thio)urea DerivativesEnables enantioselective transformations on the indole scaffold nih.gov.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the careful selection of solvents, reagents, and reaction conditions.

Key principles include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as ethanol (B145695), water, or even solvent-free conditions is a primary goal semanticscholar.orgresearchgate.net. For instance, multicomponent reactions to assemble indole scaffolds have been successfully performed in ethanol semanticscholar.org.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are particularly effective in this regard, as they can construct complex molecules like the indole core in a single step from multiple starting materials semanticscholar.org.

Catalysis over Stoichiometric Reagents: As discussed previously, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which generate more waste nih.govacs.org. Nanocatalysts, such as NiO, have been developed for the green synthesis of indole derivatives, offering high yields and short reaction times researchgate.net.

Use of Renewable Feedstocks and Safer Reagents: Dimethylcarbonate (DMC) is an example of a green reagent that can serve as a non-toxic alternative to hazardous methylating agents or phosgene precursors in certain synthetic steps semanticscholar.org.

The table below outlines how green chemistry principles can be applied to the synthesis of the target compound.

Green Chemistry PrincipleApplication in Indolylurea SynthesisExample
Benign Solvents Synthesis of the indole precursorUsing ethanol or water instead of halogenated solvents semanticscholar.org.
Atom Economy Construction of the indole coreEmploying a one-pot, multicomponent reaction to assemble the ring system semanticscholar.org.
Catalysis Urea formationUsing a recyclable nanocatalyst or a homogeneous ruthenium catalyst acs.orgresearchgate.net.
Safer Reagents Carbonyl source for urea linkageExploring dimethylcarbonate (DMC) or CO2 as alternatives to phosgene acs.orgsemanticscholar.org.

Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous structural confirmation of this compound and its synthetic intermediates is accomplished through a combination of spectroscopic and analytical techniques. Each method provides specific information that, when combined, offers a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR identifies the number and types of hydrogen atoms, providing information about the electronic environment and connectivity through spin-spin coupling. For instance, characteristic signals for the indole NH, aromatic protons, and the ethyl-urea chain would be expected mdpi.comnih.gov.

¹³C NMR provides information on the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl group of the urea and the carbons of the indole and phenyl rings mdpi.com.

2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are used to establish definitive correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise connectivity of the molecular framework mdpi.com.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of this compound, key characteristic absorption bands would include those for the N-H bonds of the indole and urea groups, the C=O (carbonyl) bond of the urea, and C=C bonds of the aromatic rings mdpi.com.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of the empirical and molecular formula mdpi.com.

The following table summarizes the primary characterization techniques and the information they provide.

TechniqueAbbreviationInformation Provided
Proton Nuclear Magnetic Resonance ¹H NMRElucidates the proton framework, connectivity, and chemical environment mdpi.com.
Carbon-13 Nuclear Magnetic Resonance ¹³C NMRReveals the carbon skeleton of the molecule mdpi.com.
2D NMR (COSY, HSQC, HMBC) 2D NMRConfirms specific atom-to-atom connectivity within the molecule mdpi.com.
High-Resolution Mass Spectrometry HRMSProvides exact molecular weight and confirms the molecular formula mdpi.com.
Infrared Spectroscopy IRIdentifies key functional groups (e.g., N-H, C=O) mdpi.com.
Elemental Analysis -Determines the elemental composition (C, H, N) to verify the empirical formula mdpi.com.

Preclinical Pharmacological Investigations

Molecular Target Identification and Characterization

The pharmacological identity of a compound is defined by its interactions with specific biological macromolecules. For 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea, investigations have centered on its potential to inhibit key enzymes and modulate receptor activity, which are critical processes in various signaling pathways.

Kinase Inhibition Profiling (e.g., PKCα, EGFR, BRAF)

While direct inhibitory data for this compound against Protein Kinase C alpha (PKCα) is not extensively detailed in the current literature, the broader chemical scaffolds of indole (B1671886) and phenylurea are known to interact with various kinases. Research into structurally related compounds provides insight into the potential kinase-inhibiting properties of this molecule.

Studies on other indole-based compounds have shown significant activity against Epidermal Growth Factor Receptor (EGFR) and v-Raf murine sarcoma viral oncogene homolog B1 (BRAF). For instance, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibitory effects against both mutant EGFR (EGFRT790M) and BRAF (BRAFV600E) pathways. mdpi.com Similarly, certain 1,3-disubstituted urea (B33335) analogs have been investigated as potential EGFR inhibitors. mdpi.commdpi.com One study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs showed moderate inhibition of EGFR, with the 4-bromo-substituted derivative displaying an IC50 value of 42.91 ± 0.80 nM. mdpi.com

Although BRAF inhibitor monotherapy has shown limited efficacy in certain cancers due to adaptive feedback mechanisms often mediated by EGFR, the combination of BRAF and EGFR inhibitors has been explored as a more effective strategy. nih.govnih.govgencat.catresearchgate.net The inhibitory potential of various indole derivatives against the BRAFV600E mutant has been documented, with some compounds showing IC50 values in the nanomolar range, comparable to the reference compound erlotinib. mdpi.com

Compound ClassTarget KinaseIC50 ValueSource
5-Chloro-indole-2-carboxylatesBRAFV600E35 - 67 nM mdpi.com
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFR42.91 ± 0.80 nM mdpi.com

Receptor Binding and Modulation Studies (e.g., P2Y12, 5HT2)

The P2Y12 receptor, a G protein-coupled receptor crucial for adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation, is a key target for antithrombotic therapies. nih.govmdpi.com P2Y12 inhibitors work by blocking this receptor, which in turn inhibits platelet activation and aggregation. nih.govnih.gov While several P2Y12 inhibitors are in clinical use, specific binding studies detailing the interaction of this compound with the P2Y12 receptor are not prominently featured in the available scientific literature.

Similarly, the serotonin (B10506) 2A (5HT2A) receptor, which is involved in a wide range of central nervous system functions, represents another potential target for indole-containing compounds due to structural similarities with serotonin. However, direct modulation studies of this compound on the 5HT2 receptor family have not been specifically reported.

Tubulin Polymerization Inhibition

A significant area of investigation for indole derivatives has been their effect on microtubule dynamics. Microtubules, essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov Disruption of this process can lead to cell-cycle arrest and apoptosis, making tubulin an attractive target for therapeutic development. nih.govmdpi.com

Several studies have shown that compounds containing the indole nucleus can act as potent inhibitors of tubulin polymerization. nih.govrsc.orgnih.gov These agents often function by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules. nih.govnih.gov For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed based on the tubulin inhibitory effects of indole analogs and demonstrated potent antiproliferative activities. nih.gov Mechanistic studies confirmed that these types of compounds can arrest cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule-destabilizing agents. nih.govrsc.org Fluorescence-based in vitro assays are commonly used to measure the kinetics of tubulin polymerization in the presence of inhibitory compounds. mdpi.comresearchgate.net

Other Identified Enzyme or Receptor Interactions

Beyond the primary targets, the structural motifs of this compound suggest potential interactions with other enzymes and receptors. A study on 1,3-diphenylurea (B7728601) derivatives featuring an indol-3-yl substituent revealed potent dual inhibitory activity against the receptor tyrosine kinases c-MET and VEGFR-2. nih.gov The indol-3-yl analog in this series exhibited IC50 values of 18 nM and 24 nM against c-MET and VEGFR-2, respectively. nih.gov

Furthermore, computational studies have explored the interaction of phenyl-urea derivatives with other receptors. One such study docked a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea derivatives into the human adenosine A2A receptor (AA2AR), suggesting that this class of compounds could act as antagonists for this receptor. bioinformation.net

Compound ClassTargetIC50 ValueSource
1,3-Diphenylurea with Indol-3-ylc-MET18 ± 2 nM nih.gov
1,3-Diphenylurea with Indol-3-ylVEGFR-224 ± 3 nM nih.gov

Ligand-Receptor Interaction Dynamics

To understand the molecular basis of the observed biological activities, computational methods are employed to predict how a ligand interacts with its target protein at an atomic level.

Molecular Docking and Computational Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. bioinformation.netjbcpm.com This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score or binding energy. mdpi.comjbcpm.com

For compounds structurally related to this compound, docking studies have provided valuable insights. In a study of 1,3-diphenylurea derivatives targeting VEGFR-2, the indol-3-yl analog was predicted to bind deep within the kinase's active site. nih.gov The simulation revealed the formation of two hydrogen bonds with the amino acid residues Asp1046 and Glu885. nih.gov Additionally, a π–π stacking interaction was observed between the phenyl ring of the ligand and Phe1047, while a π–anion interaction occurred with Glu885. nih.gov

Similarly, docking studies of urea analogs against EGFR have identified key interactions within the ATP-binding pocket. For example, a 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea analog was shown to form a hydrogen bond with the residue Lys745, achieving a favorable docking score of -7.558 kcal/mol. mdpi.com These in silico analyses are crucial for understanding structure-activity relationships and guiding the rational design of more potent and selective molecules. bioinformation.netcore.ac.uk

Ligand ClassTarget ProteinKey Interacting ResiduesPredicted Interaction TypesSource
1,3-Diphenylurea with Indol-3-ylVEGFR-2Asp1046, Glu885, Phe1047Hydrogen bonds, π–anion, π–π stacking nih.gov
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFRLys745Hydrogen bond mdpi.com
Phenyl-thiazolyl-urea derivativesAdenosine A2A ReceptorNot specifiedHydrophilic and lipophilic interactions bioinformation.net

Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, no specific preclinical data was found for the chemical compound this compound corresponding to the requested article outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound this compound. The generation of content for the following sections and subsections is not feasible due to the absence of specific research findings:

Preclinical Efficacy Studies in Disease Models (Excluding Clinical Human Trials)

Antimicrobial and Antitubercular Research Models (in vitro and in vivo)

While research exists for structurally similar compounds containing indole and phenylurea moieties, the user's strict instruction to focus solely on this compound prevents the inclusion of data from these analogues. Reporting on related molecules would fall outside the explicit scope of the request and would not be scientifically accurate for the specified compound.

Anti-inflammatory Research Models

The indole nucleus is a well-established pharmacophore in a number of anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The anti-inflammatory potential of indole derivatives is often evaluated in a range of in vitro and in vivo models that mimic different aspects of the inflammatory cascade.

In Vitro Models: Initial screening for anti-inflammatory activity often involves cell-based assays. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to assess the inhibition of pro-inflammatory mediators. nih.govrsc.org For instance, studies on other indole derivatives have measured the reduction of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) production. nih.govrsc.orgnih.gov The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another key indicator of anti-inflammatory potential. nih.gov

In Vivo Models: The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory compounds. cuestionesdefisioterapia.comnih.gov In this model, the reduction in paw volume after administration of the test compound is measured over several hours. Other models include the air pouch and carrageenan-induced peritonitis models, which allow for the evaluation of leukocyte migration and the quantification of inflammatory cytokines in the exudate. nih.gov

Table 1: Common In Vivo Anti-inflammatory Research Models for Indole Derivatives
ModelSpeciesKey Parameters MeasuredTherapeutic Relevance
Carrageenan-Induced Paw EdemaRat, MousePaw volume/thickness, inhibition of edemaAcute inflammation
LPS-Induced Systemic InflammationMouseSerum levels of TNF-α, IL-6, IL-1βSystemic inflammatory response
Acetic Acid-Induced Vascular PermeabilityMouseLeakage of dye into the peritoneal cavityVascular changes in inflammation

Other Mechanistic Therapeutic Area Investigations (e.g., Analgesic, Antiparkinsonian)

Beyond anti-inflammatory effects, the structural features of this compound suggest potential applications in pain management and neurodegenerative disorders like Parkinson's disease.

Analgesic Research Models: The analgesic properties of novel compounds are typically assessed using various preclinical pain models that can distinguish between central and peripheral mechanisms of action.

Acetic Acid-Induced Writhing Test: This is a common model for screening peripheral analgesic activity, where the reduction in the number of abdominal constrictions (writhes) is measured. nih.gov

Hot Plate and Tail Immersion Tests: These thermal nociception models are used to evaluate centrally mediated analgesia. An increase in the latency to a painful stimulus (e.g., jumping or tail withdrawal) indicates an analgesic effect. nih.gov

Formalin Test: This model involves two phases of pain response and can differentiate between analgesic effects on acute inflammatory pain and neurogenic pain. nih.gov

Antiparkinsonian Research Models: The indole moiety is present in several compounds investigated for neuroprotective effects. Research into potential antiparkinsonian agents often involves neurotoxin-based models that replicate the dopaminergic neurodegeneration seen in Parkinson's disease.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This is a widely used in vivo model in mice that induces parkinsonian-like symptoms and pathology, including the loss of dopaminergic neurons in the substantia nigra. nih.gov Evaluation of a test compound in this model would involve behavioral assessments (e.g., motor activity), measurement of striatal dopamine (B1211576) levels, and immunohistochemical analysis of tyrosine hydroxylase-positive neurons.

In Vitro Neuroprotection Assays: Cell-based models, such as SH-SY5Y neuroblastoma cells treated with neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), are used to screen for compounds that can protect neurons from cell death.

Table 2: Preclinical Models for Other Therapeutic Area Investigations
Therapeutic AreaModelKey Endpoints
AnalgesicAcetic Acid-Induced WrithingReduction in writhing count
AnalgesicHot Plate TestIncreased latency to response
AntiparkinsonianMPTP-Induced Mouse ModelImproved motor function, protection of dopaminergic neurons

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores and Essential Structural Motifs

The molecular architecture of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea can be dissected into three essential pharmacophoric components: the indole (B1671886) ring, the ethyl linker, and the phenylurea moiety. Each of these motifs plays a distinct and crucial role in the molecule's interaction with its biological targets.

The indole nucleus is a common scaffold in many biologically active compounds and often participates in key binding interactions such as hydrogen bonding and π-π stacking. mdpi.com The NH group of the indole can act as a hydrogen bond donor, while the aromatic system can engage with hydrophobic pockets or aromatic residues in the target protein.

The phenylurea moiety is another critical element, primarily involved in forming strong hydrogen bonds through its urea (B33335) NH groups, which act as hydrogen bond donors. researchgate.net The phenyl ring itself can also engage in hydrophobic interactions.

The ethyl linker provides the necessary spacing and conformational flexibility to correctly orient the indole and phenylurea moieties within the binding site of a target protein. The length and nature of this linker are often crucial for optimal activity.

Rational Design and Synthesis of Analogues and Derivatives

Building upon the understanding of the key pharmacophoric elements, researchers have systematically modified each component of the this compound scaffold to probe the SAR and optimize biological activity.

Alterations to the indole ring, including the position and nature of substituents, have been shown to significantly impact biological activity. The 5-position of the indole ring is a common site for modification. For instance, the introduction of different functional groups can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.

Indole Ring Substituent (at position 5) General Effect on Activity
Methyl (CH₃)Often associated with good activity
Halogens (F, Cl, Br)Can enhance activity through favorable interactions
Methoxy (OCH₃)May increase or decrease activity depending on the target
Hydrogen (unsubstituted)Often results in reduced potency

This table represents generalized SAR trends observed in similar indole-containing compounds and is for illustrative purposes.

The phenyl ring of the phenylurea moiety is a key area for SAR exploration. The electronic properties and placement of substituents on this ring can fine-tune the molecule's interaction with its target. Studies on similar phenylurea derivatives have shown a preference for para-substitution. nih.gov Electron-withdrawing groups, such as halogens, at the para-position can enhance activity. nih.gov

Phenylurea Moiety Substituent Position General Effect on Activity
Unsubstituted-Baseline activity
Chloro (Cl)paraOften increases activity nih.gov
Dichloro (Cl, Cl)meta, paraCan lead to potent activity mdpi.com
Trifluoromethyl (CF₃)paraGenerally enhances activity
Methoxy (OCH₃)paraMay decrease activity

This table illustrates common SAR observations for phenylurea-containing compounds and serves as a general guide.

The length and rigidity of the linker connecting the indole and phenylurea moieties are critical for maintaining the optimal spatial arrangement for binding. Deviations from the ethyl (two-carbon) linker by either shortening or lengthening it often lead to a significant decrease in biological activity, indicating a strict distance requirement for effective interaction with the target.

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational techniques are increasingly employed to gain deeper insights into the SAR of compounds like this compound and to guide the design of novel analogues.

These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts towards molecules with the highest predicted potency. researchgate.net The insights gained from QSAR can rationalize the observed SAR trends, such as why certain substituents at specific positions lead to enhanced activity. rsc.org

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For a compound like this compound, a ligand-based pharmacophore model can be developed by analyzing a set of structurally related active molecules, even in the absence of a known receptor structure. mdpi.com

Based on the structure of this compound and general knowledge of indole and urea-based ligands, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the second N-H group of the urea moiety, which can also act as a donor.

One Hydrophobic/Aromatic Feature (H/AR): The bicyclic indole ring system. The 5-methyl group contributes to this hydrophobicity.

One Aromatic Feature (AR): The terminal phenyl ring.

This arrangement of features defines the spatial requirements for a ligand to interact effectively with its biological target. Such models are instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that possess the desired pharmacophoric pattern and are therefore more likely to be active. dergipark.org.tr

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For a ligand like this compound, MD simulations can provide profound insights into its interaction with a biological target, such as a receptor or enzyme. nih.gov These simulations model the behavior of the ligand-protein complex in a simulated physiological environment, revealing the stability of the binding pose and the key intermolecular interactions that govern the binding affinity. mdpi.com

In a typical MD simulation study, the ligand is first docked into the binding site of the target protein. The resulting complex is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. pensoft.net Key analyses performed during or after the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD value over time suggests that the ligand has found a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and specific residues in the binding pocket is analyzed. For this compound, crucial hydrogen bonds would be expected to form via the urea and indole N-H groups. nih.gov

MD simulations can validate docking results and provide a more dynamic and realistic picture of the binding event, helping to refine the design of analogs with improved stability and interaction profiles. nih.gov

Impact of Substituent Variations on Target Binding Affinity and Efficacy

The biological activity of this compound can be significantly modulated by introducing various substituents on its core structure. Structure-activity relationship (SAR) studies explore how these chemical modifications affect the compound's binding affinity and efficacy. Research on analogous indol-3-yl-N-phenylcarbamic amides, which share a similar pharmacophoric structure, provides valuable insights into these relationships. nih.gov

Specifically, modifications to the terminal phenyl ring of the urea moiety have been shown to have a substantial impact on inhibitory potency. The introduction of different functional groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target's binding pocket. nih.gov For instance, a SAR study on indol-3-yl-N-phenylcarbamic amides as inhibitors of the STING (stimulator of interferon genes) protein revealed that the position and nature of substituents on the phenyl ring are critical for activity. nih.gov

The findings from related series suggest that introducing halides or small alkyl groups at the meta- and para-positions of the phenyl ring could be a viable strategy to enhance biological activity. nih.gov The data in the table below, adapted from studies on structurally similar compounds, illustrates the effect of such substitutions on inhibitory activity. nih.gov

Compound IDIndole MoietyPhenylurea Substituent (R)Biological Activity (IC₅₀, nM)
Analog 15-Methyl-1H-indol-3-ylH (Unsubstituted)58.4
Analog 25-Methyl-1H-indol-3-yl4-Fluoro35.2
Analog 35-Methyl-1H-indol-3-yl4-Chloro21.7
Analog 45-Methyl-1H-indol-3-yl3-Methyl18.5
Analog 55-Methyl-1H-indol-3-yl3,4-Dichloro11.5

Note: The data presented is illustrative and based on findings from structurally related indol-3-yl-N-phenylcarbamic amides. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. nih.gov

This SAR data suggests that electron-withdrawing groups (halogens) and small, lipophilic groups (methyl) on the phenyl ring generally enhance binding affinity, with the 3,4-dichloro substitution being particularly effective in the analogous series. nih.gov These findings provide a rational basis for the design of future analogs of this compound with potentially superior efficacy.

Mechanistic Chemical Biology of Indolylurea Function

Cellular Mechanism of Action Investigations (in vitro cell-based assays)

In vitro cell-based assays are fundamental to characterizing the biological effects of a compound at the cellular level. For indolylurea derivatives, these studies have revealed significant impacts on cell cycle progression, induction of programmed cell death, and cellular permeability.

Several studies on compounds structurally analogous to 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea indicate a strong potential for modulation of the cell cycle, frequently leading to arrest at the G2/M phase. For instance, a novel 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative, APPU2n, was shown to induce cell cycle arrest in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase, from 11.85% in control cells to 33.81% in treated cells. nih.gov This arrest was accompanied by a corresponding decrease in the cell population in the G1 and S phases. nih.gov Similarly, mechanistic studies of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which also contain an indole (B1671886) moiety, demonstrated that these compounds can arrest cells in the G2/M phase in a dose-dependent manner. acs.org

Table 1: Effect of a 1,3-diphenylurea derivative (APPU2n) on Cell Cycle Distribution in MCF-7 Cells

Cell Cycle PhaseControl Group (%)APPU2n Treated Group (%)
G168.4951.6
S19.6615.19
G2/M11.8533.81

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Phenylurea and indolylurea derivatives have been shown to trigger this process through various cellular pathways. The aforementioned 1,3-diphenylurea derivative APPU2n was found to dramatically induce apoptotic cell death in MCF-7 cells. nih.gov Annexin V/PI staining showed a 33.19% total apoptosis rate in treated cells compared to 0.38% in the control group. nih.gov This was characterized by 25.15% early apoptosis and 8.04% late apoptosis. nih.gov

The molecular mechanism of apoptosis induction often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Quantitative RT-PCR analysis of MCF-7 cells treated with APPU2n revealed an upregulation of pro-apoptotic genes such as p53, Bax, and caspases 3 and 9, alongside a downregulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptosis pathway. Further studies on other indole-containing compounds have also confirmed the induction of apoptosis in a caspase-dependent manner. acs.org

The cellular bioavailability of small-molecule inhibitors is often determined using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify intracellular concentrations. nih.govacs.org This involves incubating cells with the compound, followed by cell lysis and extraction of the compound for analysis. acs.org Control experiments are crucial to account for non-specific binding to cell culture plates, extracellular matrices, and the cell membrane. nih.govacs.org

In silico models are also widely used to predict the cell permeability of novel compounds based on their physicochemical properties. mdpi.comisfcppharmaspire.comresearchgate.net Parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are used in models like Lipinski's rule of five to estimate oral bioavailability and membrane permeability. isfcppharmaspire.com For indole derivatives, these predictive tools can offer initial insights into their likely cellular uptake characteristics. mdpi.comisfcppharmaspire.comresearchgate.net

Protein Binding and Interaction Profiling (Excluding Clinical Human Data)

Identifying the direct protein targets of a small molecule is key to understanding its mechanism of action. For the indolylurea class of compounds, protein kinase inhibition is a frequently observed activity. A study on 1,3-diphenylurea derivatives identified the receptor tyrosine kinases c-MET and VEGFR-2 as direct targets. nih.gov An indol-3-yl substituted derivative in this series showed potent inhibitory activity with IC50 values of 18 nM against c-MET and 24 nM against VEGFR-2. nih.gov These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, making them important targets in cancer therapy. nih.gov

Table 2: Inhibitory Activity of an Indol-3-yl Phenylurea Derivative against c-MET and VEGFR-2

Target ProteinIC50 (nM)
c-MET18 ± 2
VEGFR-224 ± 3

Modulation of Specific Biological Processes at the Molecular Level

The binding of indolylurea compounds to their protein targets leads to the modulation of specific biological processes at the molecular level. The inhibition of c-MET and VEGFR-2 by phenylurea derivatives directly impacts downstream signaling pathways that control angiogenesis and cell survival. nih.gov

Another important molecular process modulated by some indole derivatives is the polymerization of tubulin. acs.org Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. acs.org Compounds that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. acs.org Mechanistic studies on certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives revealed that they inhibit tubulin polymerization in a manner consistent with colchicine (B1669291), a well-known microtubule-destabilizing agent. acs.org This inhibition of tubulin polymerization is the molecular basis for the observed G2/M phase arrest and apoptosis in cells treated with these compounds. acs.org

Future Directions and Research Perspectives

Emerging Research Avenues for Indolylurea Scaffolds

The inherent versatility of the indolylurea scaffold allows for its application in a wide array of therapeutic areas. Future research is poised to build upon existing knowledge and explore new frontiers in drug discovery.

One of the most promising areas of exploration is in the field of oncology. Phenyl urea (B33335) derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion nih.gov. The 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea structure could be systematically modified to optimize its IDO1 inhibitory activity. Furthermore, related structures have shown potent inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2, which are crucial in tumor progression and angiogenesis. nih.gov Future studies could focus on dual-targeting inhibitors incorporating the indolylurea core to overcome resistance to single-target therapies.

Beyond cancer, the indolylurea scaffold holds potential for the development of novel treatments for a range of other diseases. For instance, indole (B1671886) derivatives have been explored as xanthine oxidase inhibitors for the management of gout nih.gov. By tailoring the substituents on the indole and phenyl rings of this compound, it may be possible to develop potent and selective inhibitors of this enzyme. Additionally, the anti-inflammatory and anti-allergic properties of related indole-containing heterocyclic systems suggest that indolylurea derivatives could be investigated for their potential in treating immune-related disorders mdpi.com.

A summary of potential therapeutic targets for indolylurea scaffolds is presented in the table below.

Therapeutic TargetPotential Disease ApplicationRelevant Research Findings
Indoleamine 2,3-dioxygenase 1 (IDO1)CancerPhenyl urea derivatives show promise as IDO1 inhibitors nih.gov.
c-MET and VEGFR-2CancerDiphenylurea appended aryl pyridine (B92270) derivatives have demonstrated apoptosis-inducing effects through inhibition of c-MET and VEGFR-2 nih.gov.
Xanthine OxidaseGoutIndole and isoxazole derivatives have shown good inhibitory effects against xanthine oxidase nih.gov.
17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)Prostate CancerA novel inhibitor of 17β-HSD5 containing a 5-methyl-1H-indole moiety has been discovered researchgate.net.

Development of Novel Research Tools and Chemical Probes

To further elucidate the biological mechanisms of action of this compound and its analogs, the development of sophisticated research tools is paramount. Chemical probes, which are specifically designed molecules that can be used to study biological systems, are of particular importance.

Future research should focus on the design and synthesis of probes derived from the this compound scaffold. These probes could incorporate functionalities that allow for visualization, such as fluorescent tags, or for target identification and validation, such as photo-affinity labels or biotin tags. Such tools would be invaluable in identifying the specific protein targets of these compounds and in understanding their downstream signaling effects.

Furthermore, the development of focused compound libraries based on the indolylurea core would facilitate high-throughput screening efforts to identify new biological activities. By systematically varying the substituents on the indole and phenyl rings, researchers can create a diverse set of molecules for screening against a wide range of biological targets.

Interdisciplinary Research Opportunities in Indolylurea Chemistry and Biology

The full potential of this compound and its derivatives can only be realized through a collaborative, interdisciplinary approach. The interface of chemistry and biology offers a wealth of opportunities for innovation.

Computational Chemistry and Molecular Modeling: In silico studies can play a crucial role in guiding the rational design of new indolylurea derivatives. Molecular docking simulations can predict the binding modes of these compounds with their target proteins, allowing for the design of more potent and selective inhibitors. Density functional theory (DFT) calculations can provide insights into the structure-activity relationships of these molecules nih.gov.

Chemical Biology and Target Identification: The use of advanced chemical biology techniques will be essential for identifying the cellular targets of novel indolylurea compounds. This could involve proteomics-based approaches to identify binding partners or the use of genetic screening to identify pathways that are modulated by these molecules.

Materials Science and Drug Delivery: The formulation and delivery of indolylurea-based drugs can be significantly enhanced through collaboration with materials scientists. The development of novel drug delivery systems, such as nanoparticles or hydrogels, could improve the pharmacokinetic properties and therapeutic efficacy of these compounds.

By fostering collaborations between synthetic chemists, biologists, computational scientists, and materials scientists, the research community can accelerate the translation of promising indolylurea compounds from the laboratory to the clinic.

Q & A

Basic: What are the optimal synthetic routes for 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 5-methylindole derivatives with phenylurea precursors. Key steps include:

  • Substrate Preparation : Use 2-(5-methyl-1H-indol-3-yl)ethylamine and phenyl isocyanate under inert conditions to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while maintaining pH neutrality avoids undesired hydrolysis .
  • Temperature Control : Reactions performed at 40–60°C with slow reagent addition improve yield (70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (ethylene linker), and δ 2.4 ppm (methyl group on indole) confirm connectivity .
    • ¹³C NMR : Carbonyl (C=O) resonance near δ 155 ppm validates the urea linkage .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 320.18) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (urea C=O) and ~3350 cm⁻¹ (N-H) verify functional groups .

Advanced: What computational strategies are effective in predicting the binding affinity of this compound with biological targets like IDO1?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the indole-urea scaffold and IDO1’s heme-binding pocket. Prioritize poses with hydrogen bonds to residues like Arg231 or Phe226 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
  • QM/MM Calculations : Combine Gaussian (DFT) and AMBER to study electronic effects of substituents (e.g., methyl on indole) on binding energy .

Advanced: How can researchers resolve contradictory data regarding the compound's biological activity across different assay systems?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., established IDO1 inhibitors) and normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., recombinant IDO1) with cellular kynurenine production assays to confirm target engagement .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Replicate experiments across ≥3 independent labs .

Intermediate: What are the key considerations for designing in vitro assays to evaluate the compound's enzyme inhibitory activity?

Methodological Answer:

  • Enzyme Kinetics : Perform dose-response curves (0.1–100 µM) to calculate IC₅₀. Use Michaelis-Menten plots to determine inhibition mode (competitive/uncompetitive) .
  • Buffer Conditions : Maintain pH 7.4 (PBS) with 0.01% BSA to prevent nonspecific binding .
  • Control Experiments : Include vehicle (DMSO <0.1%) and substrate-only controls to validate signal specificity .

Advanced: What strategies mitigate degradation issues during long-term stability studies under varying pH conditions?

Methodological Answer:

  • pH Optimization : Store lyophilized samples at 4°C (neutral pH) to minimize hydrolysis. Avoid acidic (pH <3) or basic (pH >9) conditions, which degrade the urea moiety .
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrins to protect against oxidative degradation .
  • Analytical Monitoring : Use UPLC-PDA at 0, 3, 6, and 12 months to quantify degradation products. Set acceptance criteria (<5% impurity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.